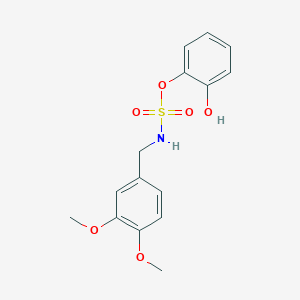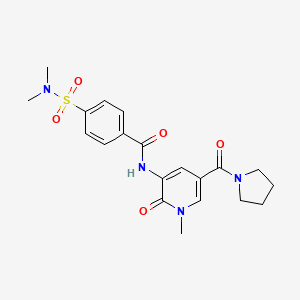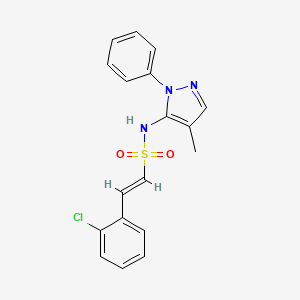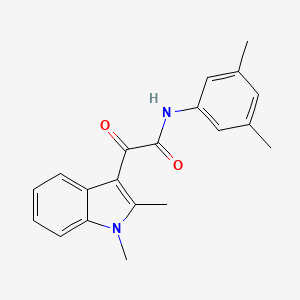
N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate (DHSM) is a synthetic compound that has been studied for its potential applications in scientific research. DHSM is an analogue of the natural compound phenylsulfamate, which is found in the human body and has been shown to have a variety of physiological effects. DHSM has a similar structure to phenylsulfamate, but has an additional methoxy group attached to the aromatic ring. This additional methoxy group makes DHSM more hydrophilic, which makes it more soluble in water. DHSM has been studied for its potential applications in a variety of scientific research areas, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Chemoselective Deprotection
A study by Watanabe and Katoh (2011) introduces a selective deprotection method for the alcohol-protecting 3,4-dimethoxybenzyl (3,4 DMB) group. The use of phenyliodine bis(trifluoroacetate) (PIFA) as a hypervalent iodine(III) reagent facilitates the chemoselective deprotection of 3,4 DMB ethers. This process is efficient in the presence of various other protecting groups, marking a significant advancement in synthetic organic chemistry by providing a method for selective deprotection under mild conditions (Watanabe & Katoh, 2011).
N-Protection of O-Aryl Sulfamates
Reuillon et al. (2012) developed a protecting group strategy for sulfamates, crucial in medicinal chemistry and drug development. By replacing both sulfamate NH protons with either 4-methoxybenzyl or 2,4-dimethoxybenzyl, the resulting N-protected sulfamates exhibit stability towards oxidizing and reducing agents, bases, and nucleophiles. This development allows for a more flexible approach in synthesizing phenolic O-sulfamates, contributing significantly to multi-step synthesis processes (Reuillon et al., 2012).
Nano-Structured Ceria (CeO2) Recovery
Veranitisagul et al. (2011) explored the use of N,N-bis(2-hydroxybenzyl)alkylamines, benzoxazine dimers, as novel ligands for cerium(III) ion, leading to the formation of complexes. This research led to the successful preparation of single-phase ceria (CeO2) via thermal decomposition of these complexes. Ceria, synthesized in this manner, showed potential for applications in catalysis and materials science, owing to its spherical nano-structure and an average diameter of 20 nm (Veranitisagul et al., 2011).
Electrophilic Fluorination
Hill, Liu, and Taylor (2004) described the synthesis of alpha-fluorosulfonamides via electrophilic fluorination, utilizing N-fluorobenzenesulfonimide as the fluorinating agent. The dimethoxybenzyl group (DMB) served as a new protecting group for sulfonamides, facilitating the creation of primary and secondary alpha-fluorosulfonamides. This research contributes to the field of fluorine chemistry by providing a method for introducing fluorine atoms into sulfonamide structures, thereby altering their chemical properties for potential applications in pharmaceuticals and agrochemicals (Hill, Liu, & Taylor, 2004).
Propriétés
IUPAC Name |
(2-hydroxyphenyl) N-[(3,4-dimethoxyphenyl)methyl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-20-14-8-7-11(9-15(14)21-2)10-16-23(18,19)22-13-6-4-3-5-12(13)17/h3-9,16-17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKNSFXZGTWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)

![2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775487.png)


![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)
![1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide](/img/structure/B2775493.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)

